Dithiaden
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Overview
Description
Dithiaden, also known as bisulepin, is a potent and relatively selective antihistamine that acts as an H1 receptor antagonist. It is primarily used for its antihistaminic, hypnotic, antiadrenergic, and weak anticholinergic and antiserotonergic effects. This compound is marketed in the Czech Republic and Slovakia under the trademark this compound as tablets and injections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dithiaden involves the reaction of thieno2,3-cbenzothiepin with dimethylamine. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dithiaden undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dithiaden has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of thienobenzothiepin derivatives.
Medicine: Used clinically as an anti-allergic and anti-emetic drug.
Industry: Utilized in the development of new antihistamine drugs and related compounds.
Mechanism of Action
Dithiaden exerts its effects primarily by blocking the H1 histamine receptors. This prevents histamine from binding to its receptors, thereby inhibiting the allergic response. The compound also has weak anticholinergic and antiserotonergic effects, contributing to its overall pharmacological profile . The inhibition of nitric oxide production by macrophages is another significant mechanism, suggesting its role in modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
Dosulepin: Another tricyclic compound with antihistaminic properties.
Doxepin: A tricyclic antidepressant with strong antihistaminic effects.
Promethazine: A phenothiazine derivative with antihistaminic and sedative properties.
Uniqueness
Dithiaden is unique in its relatively selective antihistaminic action combined with its hypnotic and antiadrenergic effects. Unlike some other antihistamines, it has very weak anticholinergic and antiserotonergic effects, making it suitable for patients who may be sensitive to these actions .
Properties
CAS No. |
42504-83-6 |
---|---|
Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
InChI Key |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Origin of Product |
United States |
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